3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one
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Description
3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
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Scientific Research Applications
Analogues for Therapeutic and Diagnostic Applications
Analogue compounds of σ receptor ligand PB28, including structures similar to 3-(2-Methoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one, have shown promise for therapeutic and/or diagnostic applications in oncology. Modifications to reduce lipophilicity have been pursued to enhance their utility, with specific analogues demonstrating selective affinity and potential for entry into tumor cells without significant antiproliferative activity, suggesting their use in cancer diagnosis and therapy (Abate et al., 2011).
Antimicrobial and Antifungal Activities
Derivatives with structures akin to 3-(2-Methoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including novel 1,2,4-triazole derivatives, exhibited good to moderate activities against various microorganisms, highlighting their potential as lead compounds for the development of new antimicrobial agents (Bektaş et al., 2007).
Antidepressant Drugs
Research into new classes of antidepressant drugs has led to the synthesis of compounds with dual activity at serotonin receptors and serotonin transporter, including 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives. These compounds present nanomolar affinity for both activities, with one particular derivative demonstrating significant potential as an antidepressant due to its balanced action on serotonin receptors and transporter, suggesting a novel approach to antidepressant therapy (Orus et al., 2002).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-28-20-9-5-3-6-17(20)10-11-22(27)26-14-12-25(13-15-26)21-16-18-7-2-4-8-19(18)23-24-21/h3,5-6,9,16H,2,4,7-8,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUKDZTNQVBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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